molecular formula C23H27NO5S B2554360 5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052614-36-4

5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No. B2554360
M. Wt: 429.53
InChI Key: PGXHVZQBJKTZML-UHFFFAOYSA-N
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Description

5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a useful research compound. Its molecular formula is C23H27NO5S and its molecular weight is 429.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The work by Guinchard, Vallée, and Denis (2005) discusses the preparation and chemical behavior of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005). This highlights the versatility of sulfonyl compounds in facilitating complex organic reactions, potentially relevant to the synthesis and applications of the specified compound.

Organic Transformations

  • Watanabe et al. (2010) explored the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. Their work illuminates the thermal stability and reactivity of these compounds, providing insights into the manipulation of sulfonyl groups for creating materials with specific photophysical properties (Watanabe et al., 2010).

Corrosion Inhibition

  • Rahmani et al. (2018) investigated oxazole derivatives as corrosion inhibitors on mild steel in a hydrochloric acid medium, highlighting the compounds' effectiveness in reducing corrosion rates through surface adsorption. This demonstrates the potential for sulfonyl-containing compounds in applications beyond pharmaceuticals, such as materials protection (Rahmani et al., 2018).

Crystal Structure and DFT Calculations

  • Kumara et al. (2017) detailed the crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives, providing insights into the electronic and structural characteristics of such molecules. Understanding these aspects can be crucial for designing compounds with desired properties, including those related to the specified compound (Kumara et al., 2017).

Chemical Synthesis Applications

  • Alonso et al. (2005) discussed the use of 3,5-bis(trifluoromethyl)phenyl sulfones in Julia-Kocienski olefination, a method pivotal for forming carbon-carbon double bonds. This research underscores the importance of sulfones in organic synthesis, particularly in constructing complex molecular architectures (Alonso et al., 2005).

properties

IUPAC Name

12-(4-tert-butylphenyl)sulfonyl-5-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-22(2,3)14-6-9-16(10-7-14)30(26,27)20-18-13-23(4,24-21(20)25)29-19-12-15(28-5)8-11-17(18)19/h6-12,18,20H,13H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXHVZQBJKTZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

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